![molecular formula C9H11NO B1647496 1-(5-Amino-2-methylphenyl)ethanone CAS No. 22241-00-5](/img/structure/B1647496.png)
1-(5-Amino-2-methylphenyl)ethanone
Overview
Description
“1-(5-Amino-2-methylphenyl)ethanone” is a chemical compound with the CAS Number: 22241-00-5 . It has a molecular weight of 149.19 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “1-(5-amino-2-methylphenyl)ethanone” and its InChI code is "1S/C9H11NO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5H,10H2,1-2H3" . This indicates the compound consists of 9 carbon atoms, 11 hydrogen atoms, and 1 nitrogen and oxygen atom each.Physical And Chemical Properties Analysis
“1-(5-Amino-2-methylphenyl)ethanone” is a powder that is stored at room temperature .Scientific Research Applications
Molecular Docking and ADMET Studies
Compounds related to "1-(5-Amino-2-methylphenyl)ethanone" have been investigated for their antimicrobial properties through molecular docking and ADMET studies. For instance, ethanone derivatives have shown potential in binding with proteins of Staphylococcus aureus, indicating their possible use in developing antimicrobial agents. ADMET studies further support the safety profile of these compounds for therapeutic use (Medicharla SRI SATYA et al., 2022).
Synthesis of Heterocyclic Compounds
Research on derivatives similar to "1-(5-Amino-2-methylphenyl)ethanone" includes the synthesis of heterocyclic compounds, which are crucial in pharmaceutical chemistry. Such compounds have been synthesized for their potential antibacterial, antifungal, and antioxidant activities, showcasing the versatility of these molecular frameworks in developing new therapeutic agents (L. Jyothish Kumar & V. Vijayakumar, 2017).
Schiff Base Formation and Antimicrobial Activity
The synthesis of novel Schiff bases using derivatives of "1-(5-Amino-2-methylphenyl)ethanone" and their evaluation for antimicrobial activity is another area of interest. These studies contribute to the search for new antimicrobial agents with potential applications in treating infections caused by resistant strains of bacteria and fungi (Divyaraj Puthran et al., 2019).
Enzyme-modified Electrodes for Biosensing Applications
Compounds structurally related to "1-(5-Amino-2-methylphenyl)ethanone" have also been explored for their application in biosensing, specifically in the development of enzyme-modified electrodes for glucose detection. This research highlights the potential use of these compounds in creating sensitive and selective biosensors for medical diagnostics (B. Piro et al., 2000).
Anticancer Activity
Additionally, thiazole derivatives synthesized from compounds bearing resemblance to "1-(5-Amino-2-methylphenyl)ethanone" have been investigated for their anti-breast cancer activity. This underscores the potential of these molecules in the development of novel anticancer therapies (Huda K. Mahmoud et al., 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-(5-amino-2-methylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQBRIXHBHSDMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Amino-2-methylphenyl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.